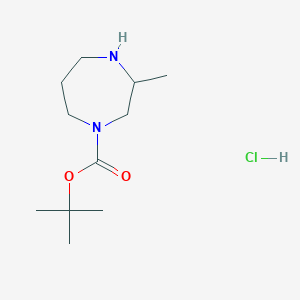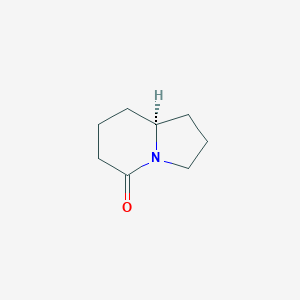
(S)-Hexahydroindolizin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Hexahydroindolizin-5(1H)-one is a chiral compound belonging to the class of indolizidine alkaloids It is characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered lactam ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydroindolizin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-alkylated amino acids or amino alcohols. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of trifluoroacetic acid or sodium hydride can promote the formation of the indolizidine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These can include catalytic hydrogenation of suitable precursors or the use of continuous flow reactors to optimize reaction conditions and yield. The choice of method depends on factors such as the availability of starting materials, desired purity, and production scale.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Hexahydroindolizin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactam ring to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indolizidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(S)-Hexahydroindolizin-5(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-Hexahydroindolizin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Indolizidine: A parent compound with a similar bicyclic structure but lacking the lactam ring.
Pyrrolizidine: Another bicyclic compound with a different ring fusion pattern.
Quinolizidine: A related compound with a nitrogen atom in the ring system.
Uniqueness
(S)-Hexahydroindolizin-5(1H)-one is unique due to its specific chiral configuration and the presence of the lactam ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(8aS)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2/t7-/m0/s1 |
Clave InChI |
RDPDXQHZOLPNMZ-ZETCQYMHSA-N |
SMILES isomérico |
C1C[C@H]2CCCN2C(=O)C1 |
SMILES canónico |
C1CC2CCCN2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



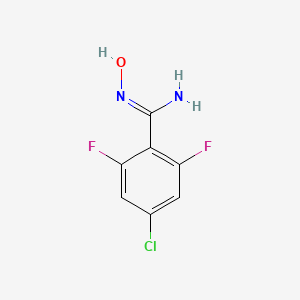
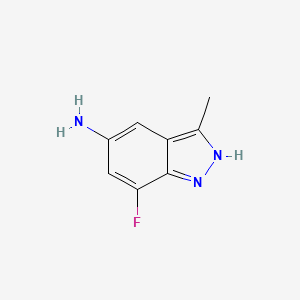
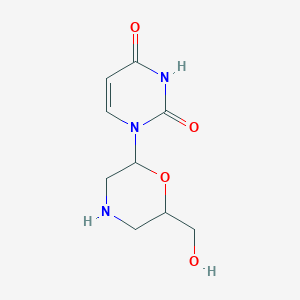
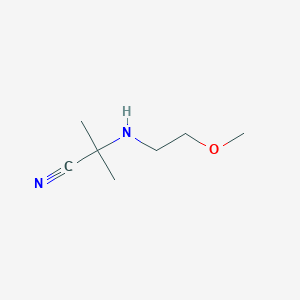
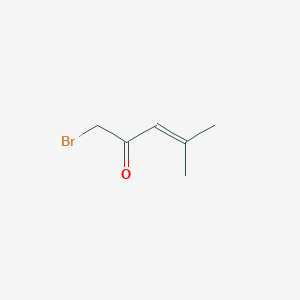
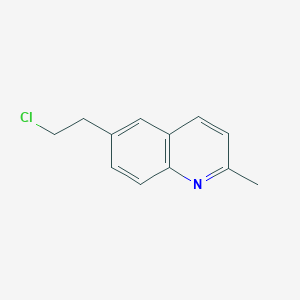
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
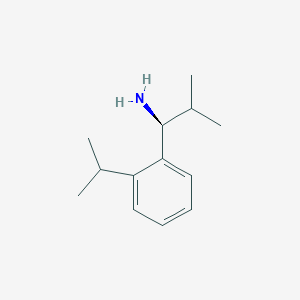
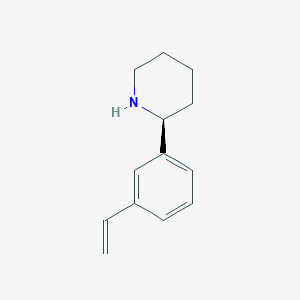
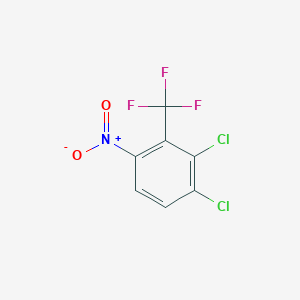
![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)

